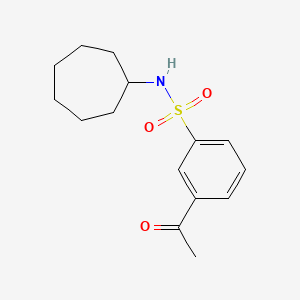

3-acetyl-N-cycloheptylbenzene-1-sulfonamide

Description

3-Acetyl-N-cycloheptylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, an acetyl group at position 3, and a cycloheptyl moiety attached to the sulfonamide nitrogen. The acetyl group at position 3 introduces electron-withdrawing effects, which may modulate the compound’s acidity and binding affinity, while the cycloheptyl substituent contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

3-acetyl-N-cycloheptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-12(17)13-7-6-10-15(11-13)20(18,19)16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSIECSFBGMKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-acetyl-N-cycloheptylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-acetyl-N-cycloheptylbenzene-1-sulfonamide can be summarized as follows:

- Molecular Formula : C14H17N1O2S1

- Molecular Weight : 273.36 g/mol

- IUPAC Name : 3-acetyl-N-cycloheptylbenzenesulfonamide

Biological Activity Overview

Research indicates that 3-acetyl-N-cycloheptylbenzene-1-sulfonamide exhibits several biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Potential to inhibit inflammatory pathways.

- Antitumor Effects : Preliminary studies suggest cytotoxic effects on cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis.

- Cellular Pathway Interference : The acetyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of 3-acetyl-N-cycloheptylbenzene-1-sulfonamide against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests a potential role in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

Antitumor Activity

Preliminary investigations using human cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating effective cell growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzene Ring

Acetyl Group vs. Electron-Donating Groups

The acetyl group in the target compound contrasts with analogs bearing electron-donating substituents like amino (-NH₂) or hydroxy (-OH) groups. For example, 3-amino-N-cyclohexyl-N-ethyl-4-hydroxybenzene-1-sulfonamide () contains both amino and hydroxy groups, which enhance solubility via hydrogen bonding but reduce membrane permeability due to increased polarity .

Halogenated Analogs

Derivatives such as SC-558 analogs () feature halogen substituents (e.g., Br, Cl) at position 3. Halogens improve metabolic stability and binding affinity through hydrophobic and polar interactions . However, the acetyl group in the target compound may offer a unique selectivity profile, avoiding halogen-associated toxicity risks.

N-Substituent Variations

Cycloheptyl vs. Cyclohexyl and Aromatic Groups

The cycloheptyl group in the target compound is bulkier and more flexible than the cyclohexyl group in 3-amino-N-cyclohexyl-N-ethyl-4-hydroxybenzene-1-sulfonamide (). This increased bulk may enhance binding to hydrophobic enzyme pockets but could reduce aqueous solubility compared to smaller N-substituents.

Chlorophenylmethyl and Aminomethyl Groups

Compounds like 3-(1-aminoethyl)-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide () combine halogenated and aminoalkyl groups. The chlorophenylmethyl moiety enhances lipophilicity and target affinity, while the aminoethyl group improves solubility. The target compound’s cycloheptyl group lacks such polarity, prioritizing hydrophobicity over solubility .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key differences between the target compound and analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.